molecular formula C6H5F4N3 B1312496 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine CAS No. 737000-87-2

2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine

Cat. No.: B1312496
CAS No.: 737000-87-2
M. Wt: 195.12 g/mol
InChI Key: PDGRIBPWQHTDEN-UHFFFAOYSA-N
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Description

2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H5F4N3. This compound is characterized by the presence of amino groups at the 2 and 6 positions, a fluorine atom at the 3 position, and a trifluoromethyl group at the 4 position of the pyridine ring. The incorporation of fluorine atoms and trifluoromethyl groups into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-fluoro-4-(trifluoromethyl)pyridine, undergoes nitration to introduce nitro groups at the 2 and 6 positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents like iron powder in acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino groups.

    Coupling Reactions: The presence of amino groups makes it suitable for coupling reactions, such as forming amides or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield N-alkylated derivatives, while oxidation can produce nitroso or nitro derivatives.

Scientific Research Applications

2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.

    Medicine: It is explored for its potential use in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the development of agrochemicals and materials with specific desired properties.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diamino-4-(trifluoromethyl)pyridine: Lacks the fluorine atom at the 3 position.

    3-Fluoro-4-(trifluoromethyl)pyridine: Lacks the amino groups at the 2 and 6 positions.

    2,6-Diaminopyridine: Lacks both the fluorine atom and the trifluoromethyl group.

Uniqueness

2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is unique due to the combination of amino groups, a fluorine atom, and a trifluoromethyl group on the pyridine ring. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-fluoro-4-(trifluoromethyl)pyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F4N3/c7-4-2(6(8,9)10)1-3(11)13-5(4)12/h1H,(H4,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGRIBPWQHTDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1N)N)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428835
Record name 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737000-87-2
Record name 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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